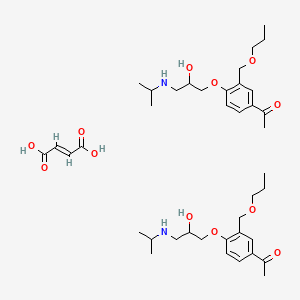
Ethanone, 1-(4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-3-(propoxymethyl)phenyl)-, fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes hydroxy, isopropylamino, and propoxymethyl groups attached to an acetophenone core. The fumarate salt form enhances its stability and solubility, making it suitable for various research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the acetophenone core: This can be achieved through Friedel-Crafts acylation of benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of the hydroxy group: This step involves the hydroxylation of the acetophenone core, which can be done using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of the isopropylamino group: This can be accomplished through reductive amination, where the hydroxyacetophenone is reacted with isopropylamine in the presence of a reducing agent like sodium cyanoborohydride.
Addition of the propoxymethyl group: This step involves the alkylation of the acetophenone core with propoxymethyl chloride in the presence of a base like potassium carbonate.
Formation of the fumarate salt: The final step involves the reaction of the synthesized compound with fumaric acid to form the fumarate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetophenone core can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The isopropylamino and propoxymethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or ion channels, leading to modulation of cellular pathways and physiological responses. The hydroxy and isopropylamino groups may play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
4’-(2-Hydroxy-3-(methylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (21): Similar structure but with a methylamino group instead of an isopropylamino group.
4’-(2-Hydroxy-3-(ethylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (21): Similar structure but with an ethylamino group instead of an isopropylamino group.
Uniqueness
4’-(2-Hydroxy-3-(isopropylamino)propoxy)-3’-(propoxymethyl)acetophenone fumarate (2:1) is unique due to the presence of the isopropylamino group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and selectivity for specific applications.
Properties
CAS No. |
104450-37-5 |
|---|---|
Molecular Formula |
C40H62N2O12 |
Molecular Weight |
762.9 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]ethanone |
InChI |
InChI=1S/2C18H29NO4.C4H4O4/c2*1-5-8-22-11-16-9-15(14(4)20)6-7-18(16)23-12-17(21)10-19-13(2)3;5-3(6)1-2-4(7)8/h2*6-7,9,13,17,19,21H,5,8,10-12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
InChI Key |
XTWLDOIPPOOMPZ-WXXKFALUSA-N |
Isomeric SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)C)OCC(CNC(C)C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















